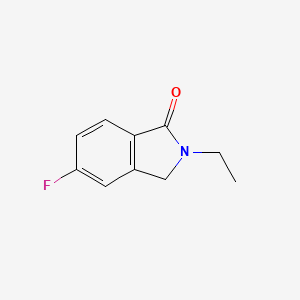
2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the fluorine atom in the structure can significantly influence the compound’s chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-ethyl-5-fluorobenzylamine with phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or xylene at elevated temperatures (around 100-150°C) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoindolinone derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone derivatives with additional functional groups, while reduction can produce dihydroisoindolinone derivatives.
Applications De Recherche Scientifique
2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-5-fluoro-1H-indole
- 2-Ethyl-5-fluoro-1H-isoindole
- 2-Ethyl-5-fluoro-2,3-dihydro-1H-indene
Uniqueness
2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features, such as the presence of the fluorine atom and the isoindolinone core. These features contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C10H10FNO |
|---|---|
Poids moléculaire |
179.19 g/mol |
Nom IUPAC |
2-ethyl-5-fluoro-3H-isoindol-1-one |
InChI |
InChI=1S/C10H10FNO/c1-2-12-6-7-5-8(11)3-4-9(7)10(12)13/h3-5H,2,6H2,1H3 |
Clé InChI |
KWEPJVYFZDIZCH-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC2=C(C1=O)C=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


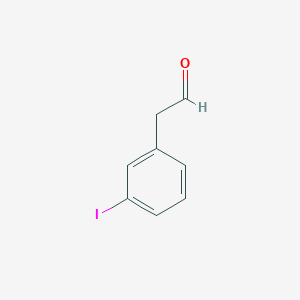
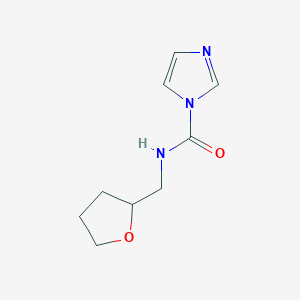
![tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate](/img/structure/B13171934.png)
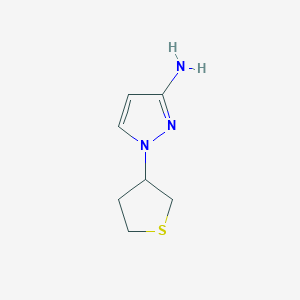
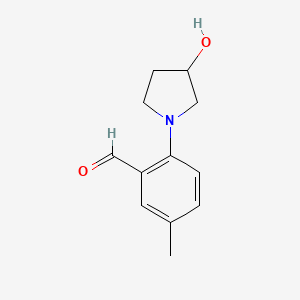
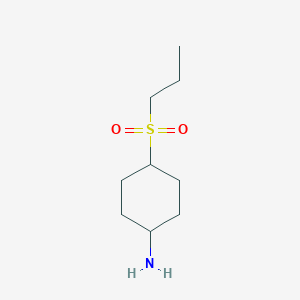
![3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)
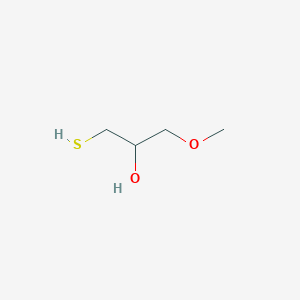
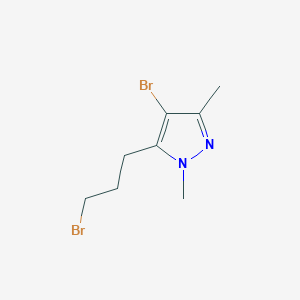
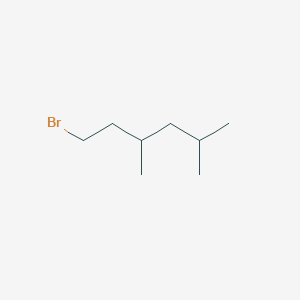

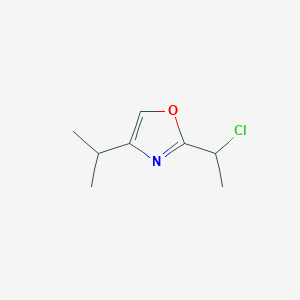
![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal](/img/structure/B13172013.png)
![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)
